molecular formula C14H17N3O5S B11010334 Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11010334
M. Wt: 339.37 g/mol
InChI Key: OSAJVCRVKYDOOA-UHFFFAOYSA-N
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Description

Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate: is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl group (C₂H₅): The ethyl group is a two-carbon alkyl group (CH₃CH₂-), commonly found in organic molecules.

    (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl): This part of the compound contains several functional groups

Chemical Reactions Analysis

Types of Reactions::

    Oxidation and Reduction: The compound may undergo redox reactions, potentially altering the oxidation state of specific functional groups.

    Substitution Reactions: Substituents on the oxazolone and thiazole rings can be modified through substitution reactions.

Common Reagents and Conditions::

    Ethyl acetate (CH₃COOC₂H₅): Used for esterification.

    Thionyl chloride (SOCl₂): Converts carboxylic acids to acyl chlorides.

    Ammonia (NH₃): Reacts with acyl chlorides to form amides.

    Hydrogenation Catalysts: Used for reduction reactions.

Major Products:: The major product would be Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate itself, along with any intermediates formed during the synthesis.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: It may find use in materials science or drug development.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific proteins or enzymes. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can explore related structures in the quinoline and thiazole families. These comparisons will highlight its uniqueness.

Remember, scientific advancements continually expand our understanding of complex molecules like Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate .

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 2-[2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H17N3O5S/c1-3-21-13(19)6-9-8-23-14(15-9)16-11(18)5-4-10-7-12(20-2)17-22-10/h7-8H,3-6H2,1-2H3,(H,15,16,18)

InChI Key

OSAJVCRVKYDOOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

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